molecular formula C27H28N2O5 B226481 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione

Cat. No. B226481
M. Wt: 460.5 g/mol
InChI Key: OWGZIDFDLNMXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various in vitro and in vivo models, and promising results have been obtained.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also modulates the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. The compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione in lab experiments is its high potency and selectivity. The compound exhibits a wide range of pharmacological activities at low concentrations, making it an attractive candidate for drug development. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, the synthesis method of the compound can be further optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a promising compound with potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has some advantages, such as its high potency and selectivity, but also some limitations, such as its low solubility in water and potential toxicity at high concentrations. Future research should focus on exploring its therapeutic potential, investigating its mechanism of action, and optimizing its synthesis method.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

properties

Product Name

1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H28N2O5/c1-5-34-21-12-10-20(11-13-21)29-25(30)17-28(23-15-14-22(32-3)16-24(23)33-4)27(31)26(29)19-8-6-18(2)7-9-19/h6-16,26H,5,17H2,1-4H3

InChI Key

OWGZIDFDLNMXQQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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